3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin core and the introduction of the methoxyphenyl, methoxypropyl, and trifluoromethyl groups. The synthetic route typically involves the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the methoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Introduction of the methoxypropyl group: This step involves nucleophilic substitution reactions.
Introduction of the trifluoromethyl group: This is typically achieved through radical trifluoromethylation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Radical reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and radical initiators. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The methoxyphenyl and trifluoromethyl groups may interact with specific receptors, modulating their activity.
Inhibition or activation of enzymes: The compound may inhibit or activate specific enzymes involved in various biological pathways.
Radical reactions: The trifluoromethyl group may participate in radical reactions, leading to the formation of reactive intermediates that can modulate biological processes.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can be compared with other similar compounds, such as:
4-chromanone-derived compounds: These compounds share the chromanone core structure and exhibit similar biological and chemical properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit unique chemical properties and are used in various applications.
The uniqueness of this compound lies in its combination of methoxyphenyl, methoxypropyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22F3NO5 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C23H22F3NO5/c1-29-11-3-10-27-12-17-18(31-13-27)9-8-16-20(28)19(14-4-6-15(30-2)7-5-14)22(23(24,25)26)32-21(16)17/h4-9H,3,10-13H2,1-2H3 |
InChI Key |
OZXZSKBLHKAKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C(F)(F)F)OC1 |
Origin of Product |
United States |
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